molecular formula C17H20N4O3 B2864870 2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide CAS No. 1251585-22-4

2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide

Cat. No. B2864870
CAS RN: 1251585-22-4
M. Wt: 328.372
InChI Key: HNXANRXRPZZMMN-UHFFFAOYSA-N
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Description

The compound “2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide” would require further analysis.


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific chemical reactions involving “2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide” would depend on the conditions and reactants present.

Scientific Research Applications

Drug Design and Development

Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many medicinal compounds. The compound could serve as a key intermediate in the synthesis of drugs targeting a range of diseases due to its structural complexity and functional groups that allow for further chemical modifications .

Synthesis of Alkaloids

Alkaloids are a class of naturally occurring organic compounds that often contain basic nitrogen atoms. This compound, with its piperidine core, could be used in the synthesis of complex alkaloids, which have a wide range of pharmacological effects, including anti-malarial, anti-asthma, and analgesic properties .

Biological Activity Studies

The piperidine moiety is a common feature in compounds with biological activity. Research into the biological activities of this compound could lead to the discovery of new biological pathways or drug targets, especially considering its structural similarity to biologically active naphthyridines .

Material Science

In material science, the compound’s robust heterocyclic structure could be utilized in the development of new polymers or as a ligand in metal-organic frameworks (MOFs), potentially leading to materials with novel properties .

Catalysis

Due to the presence of multiple functional groups, this compound could act as a ligand in catalytic systems, potentially improving the efficiency of chemical reactions in organic synthesis .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry, aiding in the detection and quantification of various substances .

Future Directions

Piperidines are a significant type of heterocycle and are found in many drugs. They play a significant role in cell biology and have attracted increasing attention in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide” and other piperidine derivatives may

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Piperidine derivatives have been found to play significant roles in more than twenty classes of pharmaceuticals . This suggests that this compound could potentially affect a wide range of biochemical pathways.

properties

IUPAC Name

2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-5-6-12-15(23)13(17(24)20-7-3-2-4-8-20)9-21(10-14(18)22)16(12)19-11/h5-6,9H,2-4,7-8,10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXANRXRPZZMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide

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